molecular formula C14H10OS B11883968 4-Phenoxybenzo[b]thiophene CAS No. 1121585-31-6

4-Phenoxybenzo[b]thiophene

Cat. No.: B11883968
CAS No.: 1121585-31-6
M. Wt: 226.30 g/mol
InChI Key: HFKNWNGNAYJIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybenzo[b]thiophene is a heterocyclic compound that features a thiophene ring fused with a benzene ring and a phenoxy group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzo[b]thiophene typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with 2-mercaptoacetonitrile, followed by cyclization and decyanation . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the formation of the benzothiophene scaffold in a one-step intermolecular manner .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with considerations for reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring.

Comparison with Similar Compounds

4-Phenoxybenzo[b]thiophene can be compared with other benzo[b]thiophene derivatives:

Properties

CAS No.

1121585-31-6

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

4-phenoxy-1-benzothiophene

InChI

InChI=1S/C14H10OS/c1-2-5-11(6-3-1)15-13-7-4-8-14-12(13)9-10-16-14/h1-10H

InChI Key

HFKNWNGNAYJIJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C=CSC3=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.